molecular formula C13H13NO4S B14541201 Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62381-76-4

Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14541201
CAS No.: 62381-76-4
M. Wt: 279.31 g/mol
InChI Key: HCFNDGIVYWLTHK-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 2-[[(4-methoxyphenyl)methyl]sulfonyl] group and an oxide at the nitrogen atom

Properties

CAS No.

62381-76-4

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H13NO4S/c1-18-12-7-5-11(6-8-12)10-19(16,17)13-4-2-3-9-14(13)15/h2-9H,10H2,1H3

InChI Key

HCFNDGIVYWLTHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide typically involves the following steps:

    Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia.

    Introduction of the 2-[[(4-methoxyphenyl)methyl]sulfonyl] Group: This step involves the sulfonylation of the pyridine ring using a sulfonyl chloride derivative of 4-methoxybenzyl chloride under basic conditions.

    Oxidation of the Pyridine Nitrogen: The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4-methyl-, 1-oxide
  • Pyridine, 2-sulfonyl-, 1-oxide
  • Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide

Uniqueness

Pyridine, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications .

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